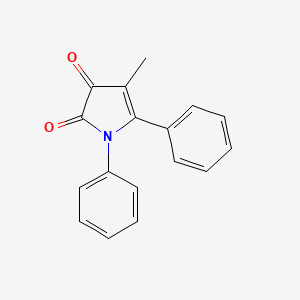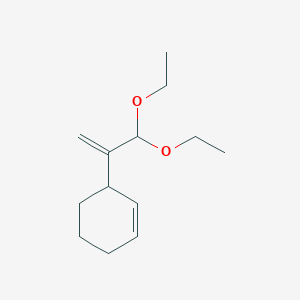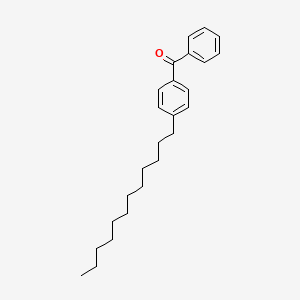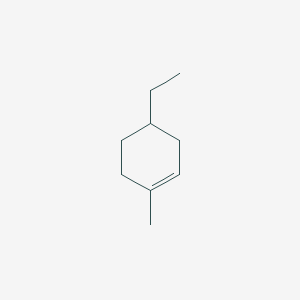
2-Cyclopenten-1-one, 3-iodo-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopenten-1-one, 3-iodo-2-methyl- is an organic compound that belongs to the class of cyclopentenones. Cyclopentenones are characterized by a five-membered ring containing both a ketone and an alkene functional group. The presence of an iodine atom and a methyl group on the cyclopentenone ring makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 3-iodo-2-methyl- can be achieved through several methods:
Halogenation of 2-Cyclopenten-1-one, 2-methyl-: This involves the iodination of 2-Cyclopenten-1-one, 2-methyl- using iodine and a suitable oxidizing agent.
Nazarov Cyclization: This method involves the cyclization of divinyl ketones in the presence of a Lewis acid to form the cyclopentenone ring, followed by selective iodination at the desired position.
Pauson-Khand Reaction: This involves the reaction of an alkyne, an alkene, and carbon monoxide in the presence of a cobalt catalyst to form the cyclopentenone ring, followed by iodination.
Industrial Production Methods
Industrial production of 2-Cyclopenten-1-one, 3-iodo-2-methyl- typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopenten-1-one, 3-iodo-2-methyl- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Cycloaddition: The compound can participate in Diels-Alder reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Cycloaddition: Dienes and dienophiles in the presence of a Lewis acid catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted cyclopentenones.
Reduction: Formation of cyclopentanol or cyclopentane derivatives.
Oxidation: Formation of cyclopentanoic acids or other oxidized derivatives.
Cycloaddition: Formation of fused ring systems or polycyclic compounds.
Aplicaciones Científicas De Investigación
2-Cyclopenten-1-one, 3-iodo-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Used in the synthesis of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 2-Cyclopenten-1-one, 3-iodo-2-methyl- involves its interaction with various molecular targets and pathways:
Electrophilic Nature: The compound acts as an electrophile, reacting with nucleophiles in biological systems.
Enzyme Inhibition: It can inhibit certain enzymes by forming covalent bonds with nucleophilic residues in the active site.
Signal Transduction: It can modulate signal transduction pathways by interacting with key signaling molecules.
Comparación Con Compuestos Similares
2-Cyclopenten-1-one, 3-iodo-2-methyl- can be compared with other similar compounds such as:
2-Cyclopenten-1-one, 2-methyl-: Lacks the iodine atom, making it less reactive in nucleophilic substitution reactions.
2-Cyclopenten-1-one, 3-methyl-: Similar structure but without the iodine atom, affecting its reactivity and applications.
2-Cyclopenten-1-one, 3-iodo-: Lacks the methyl group, which can influence its steric and electronic properties.
Propiedades
Número CAS |
56778-49-5 |
|---|---|
Fórmula molecular |
C6H7IO |
Peso molecular |
222.02 g/mol |
Nombre IUPAC |
3-iodo-2-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C6H7IO/c1-4-5(7)2-3-6(4)8/h2-3H2,1H3 |
Clave InChI |
LMTLWTVJFRYXDO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CCC1=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-fluoro-2,4-dioxopyrimidin-1-yl]acetate](/img/structure/B14626530.png)


![n-Butyl-n-{[ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14626547.png)
![1-Isocyanato-4-[(2-methylpropyl)sulfanyl]benzene](/img/structure/B14626555.png)





![4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline](/img/structure/B14626587.png)


